molecular formula C6H9NO2 B13036455 (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B13036455
M. Wt: 127.14 g/mol
InChI Key: XBEMWFUKTKDJKP-VAYJURFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R,5S)-2-azabicyclo[310]hexane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid can be achieved through a palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This method provides a practical and efficient route to obtain the compound with high yields and diastereoselectivities . The reaction conditions typically involve the use of palladium catalysts and internal alkenes, with the major diastereoisomers being easily isolated by chromatography on silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed cyclopropanation method mentioned above can be scaled up for industrial applications. The use of robust catalytic systems and efficient isolation techniques makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using standard reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid functional group. This combination of features makes it particularly valuable in the design of new molecules with specific biological activities and properties.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-6(9)5-2-3-1-4(3)7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5+/m0/s1

InChI Key

XBEMWFUKTKDJKP-VAYJURFESA-N

Isomeric SMILES

C1[C@@H]2[C@H]1N[C@H](C2)C(=O)O

Canonical SMILES

C1C2C1NC(C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.